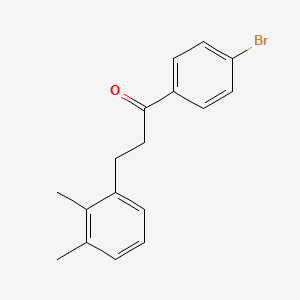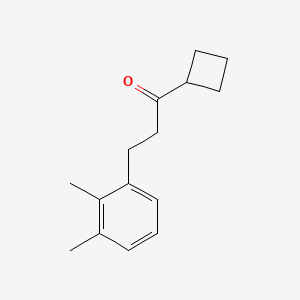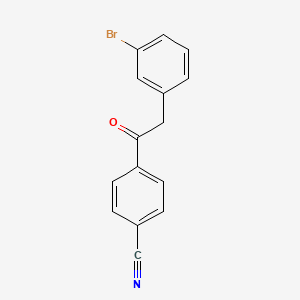
2-(3-Bromophenyl)-4'-cyanoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-4'-cyanoacetophenone is a chemical compound with the molecular formula C11H7BrNO2. It is a colorless crystalline solid with a melting point of 89-90°C. This compound is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its properties make it a valuable tool for laboratory experiments and research.
Applications De Recherche Scientifique
- Application Summary : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide . It’s relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds .
- Methods of Application : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
- Results or Outcomes : The compound has been found in various pharmaceutical compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition, and TFG-β inhibition .
- Application Summary : This compound is synthesized by condensation of o-phenylenediamine with 3-(3-bromophenyl)-1-(4-bromophenyl)-prop-2-en-1-one (chalcone) in ethanol as a solvent .
- Methods of Application : The structure of the synthesized compound was characterized by using spectroscopic techniques .
- Results or Outcomes : The optimized molecular geometry, vibrational spectra, and geometrical parameters such as bond lengths, bond angles, mulliken atomic charges, dipole moment of the synthesized compound are computed by Density Functional Theory (DFT) with employing B3LYP method at 6-311++G (d,p) basis set .
2-(3-Bromophenyl)imidazo[2,1-b]oxazole
2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
- Application Summary : This compound is synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− . It’s used in the study of Epidermal growth factor receptor (EGFr) which is often expressed at high levels in human cancers such as breast cancer, lung cancer, glioma, laryngeal cancer, stomach cancer, carcinoma of the head and neck, and prostate cancers .
- Methods of Application : The synthesis of 2-18F-PD153035 was achieved using a simplified automated method with Sep-Pak purification, based on a single radiochemical step .
- Results or Outcomes : The 2-18F-PD153035 was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
- Application Summary : This compound is used in various chemical reactions due to its reactivity. It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
- Methods of Application : The compound is typically used in a laboratory setting, where it can be manipulated under controlled conditions to participate in various chemical reactions .
- Results or Outcomes : The outcomes of these reactions can vary widely, depending on the specific conditions and reactants used .
2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035]
2-(3-Bromophenyl)ethyl Alcohol
- Application Summary : This compound is synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− . It’s used in the study of Epidermal growth factor receptor (EGFr) which is often expressed at high levels in human cancers such as breast cancer, lung cancer, glioma, laryngeal cancer, stomach cancer, carcinoma of the head and neck, and prostate cancers .
- Methods of Application : The synthesis of 2-18F-PD153035 was achieved using a simplified automated method with Sep-Pak purification, based on a single radiochemical step .
- Results or Outcomes : The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
- Application Summary : This compound is used in various chemical reactions due to its reactivity. It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
- Methods of Application : The compound is typically used in a laboratory setting, where it can be manipulated under controlled conditions to participate in various chemical reactions .
- Results or Outcomes : The outcomes of these reactions can vary widely, depending on the specific conditions and reactants used .
2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035]
2-(3-Bromophenyl)ethyl Alcohol
Propriétés
IUPAC Name |
4-[2-(3-bromophenyl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-3-1-2-12(8-14)9-15(18)13-6-4-11(10-17)5-7-13/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXLXHELFIZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642310 |
Source


|
| Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4'-cyanoacetophenone | |
CAS RN |
898784-13-9 |
Source


|
| Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



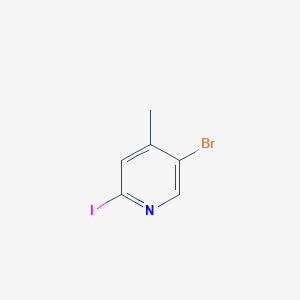

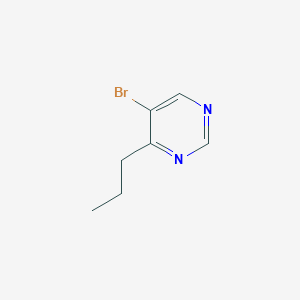

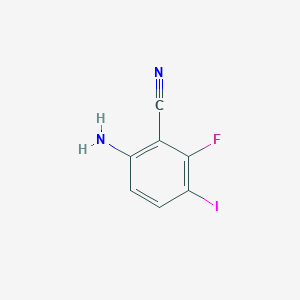

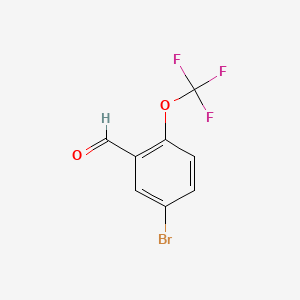


![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
